molecular formula C11H22O2 B8602639 2-Ethyl-2-n-propylhexanoic acid

2-Ethyl-2-n-propylhexanoic acid

Cat. No.: B8602639
M. Wt: 186.29 g/mol
InChI Key: CHRYJYGADXDCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-n-propylhexanoic Acid is a branched-chain carboxylic acid of significant interest in chemical research and development. While its structural analog, 2-Ethylhexanoic acid, is widely utilized in the synthesis of metal carboxylates like cobalt and tin derivatives which serve as catalysts in polymerization reactions and as drying agents for alkyd resins , this specific homologue is investigated for its potential to offer modified properties. Researchers value this compound for its role in developing novel metal-organic compounds, studying solvent extraction processes, and as a potential intermediate in the creation of specialized plasticizers and stabilizers. The mechanism of action for metal carboxylates derived from such acids involves facilitating oxidation and cross-linking reactions in polymer films, as well as acting as catalysts in ring-opening polymerizations to form biodegradable polyesters . As a research tool, it provides a valuable building block for exploring structure-activity relationships in coordination chemistry and materials science. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-ethyl-2-propylhexanoic acid

InChI

InChI=1S/C11H22O2/c1-4-7-9-11(6-3,8-5-2)10(12)13/h4-9H2,1-3H3,(H,12,13)

InChI Key

CHRYJYGADXDCLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCC)C(=O)O

Origin of Product

United States

Scientific Research Applications

Industrial Applications

2-Ethyl-2-n-propylhexanoic acid is utilized in several industrial applications:

  • Lubricants and Additives :
    • Acts as a lubricant and lubricant additive, enhancing the performance of oils and greases.
    • Used in the formulation of corrosion inhibitors and anti-scaling agents, which are essential for maintaining equipment longevity in various industries .
  • Paints and Coatings :
    • Functions as a paint additive and coating agent, improving drying times and film formation.
    • Employed as an oil drying agent in alkyd resins, facilitating faster curing processes .
  • Plasticizers :
    • Incorporated into plastic formulations to improve flexibility and durability.
    • Used in the production of various plastic products, enhancing their mechanical properties .
  • Chemical Intermediates :
    • Serves as an intermediate in the synthesis of more complex chemical compounds, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological activities:

  • Lipid Metabolism :
    • Participates in lipid metabolism processes, potentially influencing cellular membrane fluidity due to its hydrophobic nature.
    • Derivatives of this compound have been explored for their roles in drug delivery systems, leveraging their ability to interact with biological membranes.
  • Toxicological Studies :
    • Toxicological assessments have shown that certain derivatives may affect organ weights and blood chemistry parameters in animal models, indicating the need for careful evaluation in therapeutic contexts .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound derivatives in drug delivery applications. Researchers found that these derivatives could enhance the solubility and bioavailability of poorly soluble drugs, facilitating better therapeutic outcomes.

Case Study 2: Environmental Impact

Another research project evaluated the environmental impact of this compound when used as a plasticizer. The study highlighted its biodegradability and lower toxicity compared to traditional plasticizers, suggesting a safer alternative for use in consumer products.

Summary Table of Applications

Application AreaSpecific UsesBenefits
LubricantsLubricant additives, corrosion inhibitorsEnhanced performance and longevity
Paints and CoatingsOil drying agents, coating additivesImproved drying times
PlasticizersFlexible plasticsEnhanced mechanical properties
Chemical IntermediatesSynthesis of pharmaceuticals and agrochemicalsVersatile building block for complex compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Ethyl-2-n-propylhexanoic acid with structurally related compounds:

Property This compound (Hypothetical) 2-Ethylhexanoic acid Ethylhexyl acrylate 2-Ethyl-3-propylacrolein
Molecular Formula C₁₁H₂₂O₂ C₈H₁₆O₂ C₁₁H₁₈O₂ C₈H₁₄O
Molecular Weight (g/mol) 186.3 144.21 184.26 126.2
Boiling Point ~250–270°C (estimated) 228°C 215–220°C (monomer) 219°C
Primary Applications Plasticizers, lubricants, coatings PVC plasticizer, stabilizer Polymer component (e.g., adhesives) Intermediate in chemical synthesis

Key Observations :

  • Branching Effects: The additional n-propyl group in this compound increases molecular weight and branching compared to 2-ethylhexanoic acid. This likely enhances hydrophobicity and reduces water solubility, improving compatibility with non-polar polymers like PVC .
  • Thermal Stability: Higher molecular weight and branching may elevate boiling points compared to 2-ethylhexanoic acid, suggesting improved thermal performance in high-temperature applications.

Chemical Reactivity and Functional Performance

  • Acidity: Branched carboxylic acids generally exhibit weaker acidity compared to linear isomers due to steric hindrance. The pKa of 2-ethylhexanoic acid is ~4.9 ; this compound may have a slightly higher pKa due to increased steric effects.
  • Esterification: Like 2-ethylhexanoic acid, the target compound can form esters (e.g., with 2-ethylhexanol) for use as plasticizers. Ethylhexyl acrylate (C₁₁H₁₈O₂), a derivative of 2-ethylhexanoic acid, is polymerized to create coatings and adhesives .

Preparation Methods

Heteropolyacid-Catalyzed Oxidation

Phosphomolybdovanadium heteropolyacids (HPA) have demonstrated high efficacy in oxidizing branched aldehydes under mild conditions. For example, H₄PMo₁₁VO₄₀·32H₂O catalyzes the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid at 60°C with 92.64% selectivity and 91.59% yield. Adapting this method for 2-ethyl-2-n-propylhexanal would involve analogous conditions:

  • Catalyst : HPA (3% mass fraction in reaction system)

  • Solvent : Dilute hydrochloric acid (2 mol/L)

  • Oxygen flow rate : 5–10 mL/s

  • Temperature : 40–120°C (optimal at 60°C)

Reaction parameters for analogous systems are summarized below:

ParameterValue RangeOptimal ValueConversion (%)Selectivity (%)
Temperature (°C)40–1206099.8398.34
Oxygen flow (mL/s)1–201099.593.6
Catalyst loading (%)0.5–10396.7395.44

Data adapted from CN102701944A and CN1357527A.

Metal-Catalyzed Liquid-Phase Oxidation

Industrial-scale production often employs manganese or cobalt acetates as catalysts. For instance, oxidizing 2-ethylhexanal with Mn(Ac)₂ and Cu(Ac)₂ at 10°C under 1.0 MPa oxygen pressure achieves 99.5% conversion and 93.6% selectivity. Scaling this method for this compound would require adjusting the aldehyde substrate and optimizing catalyst ratios.

Hydrogenation of α,β-Unsaturated Aldehydes

Selective hydrogenation of α,β-unsaturated aldehydes (e.g., 2-ethyl-2-propyl-2-hexenal) provides a pathway to saturated aldehydes, which are subsequently oxidized to the target acid.

Palladium-Catalyzed Hydrogenation

In a two-step process, 2-ethyl-2-propyl-2-hexenal is hydrogenated to 2-ethyl-2-propylhexanal using a palladium/carbon catalyst. Key conditions include:

  • Pressure : 1–5 bar H₂

  • Temperature : 50–100°C

  • Catalyst loading : 0.5–2 wt% Pd/C

The resulting aldehyde is then oxidized via methods in Section 1.

Malonic Ester Synthesis

The malonic ester synthesis enables precise control over branching by alkylating diethyl malonate with appropriate halides. For this compound:

Alkylation and Decarboxylation

  • Deprotonation : Diethyl malonate is treated with sodium ethoxide to form the enolate.

  • Alkylation : Sequential reaction with ethyl bromide and propyl bromide introduces the branches.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis followed by heating removes one carboxyl group, yielding the target acid9.

Example :

  • Alkylating agents : Ethyl bromide (1 eq) → Propyl bromide (1 eq)

  • Yield : ~70–85% after decarboxylation

Carbonylation of Vinylidene Olefins

The Koch-Haaf reaction carbonizes vinylidene olefins (e.g., 2-methyl-2-propyl-1-pentene) to form branched carboxylic acids.

Reaction Mechanism

  • Olefin preparation : Aldol condensation of propanal followed by dehydration yields 2-methyl-2-propyl-1-pentene.

  • Carbonylation : Reaction with CO and H₂O under acidic conditions (H₂SO₄, HF) at 50–100°C forms the acid.

Advantages : High regioselectivity and compatibility with diverse substrates.

Esterification-Saponification Route

This two-step method avoids handling reactive intermediates directly.

Ester Synthesis

2-Ethyl-2-n-propylhexanol is esterified with acetic anhydride or acyl chlorides. For example, reacting the alcohol with 2-methyl-2-ethyl-hexanoyl chloride in ethanol with sodium ethoxide yields the ester.

Saponification and Acidification

The ester is hydrolyzed under basic conditions (NaOH, 80–100°C) and acidified (H₂SO₄) to the carboxylic acid.

Typical yields : 90–95% after purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
Catalytic OxidationHigh selectivity, mild conditionsRequires specialized catalysts90–99Industrial
Malonic Ester SynthesisPrecise branching controlMulti-step, low atom economy70–85Lab-scale
CarbonylationSingle-step, versatileCorrosive reagents (H₂SO₄, HF)80–90Industrial
Hydrogenation-OxidationCompatible with unsaturated feedsRequires high-purity H₂85–95Pilot-scale

Industrial Production Insights

Large-scale synthesis (e.g., >1,000 tons/year) prioritizes catalytic oxidation due to efficiency. For example, Intratec’s process for 2-ethylhexanoic acid involves:

  • Condensation : Butyraldehyde → 2-ethyl-2-hexenal

  • Hydrogenation : Pd/C catalyst → 2-ethylhexanal

  • Oxidation : KOH-enhanced air oxidation → 2-ethylhexanoic acid

Adapting this for this compound would require substituting butyraldehyde with a propyl-containing aldehyde precursor.

Emerging Techniques and Optimizations

Recent advances focus on biocatalytic routes using engineered lipases or ketoreductases, though yields remain suboptimal (<60%). Additionally, flow chemistry systems improve heat transfer in exothermic oxidation steps, enhancing safety and throughput .

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